N-({N'-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide
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Overview
Description
N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide is a complex organic compound with a unique structure that combines hydrazinecarbonyl, methylidene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide typically involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting hydrazone is then reacted with a sulfonyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide
- N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide
- N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide
Uniqueness
N-({N’-[(E)-(3-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-18-9-8-10-19(15-18)16-23-24-22(26)17-25(20-11-4-2-5-12-20)29(27,28)21-13-6-3-7-14-21/h2-16H,17H2,1H3,(H,24,26)/b23-16+ |
InChI Key |
RTYKVQGYIAURFK-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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